

Application Note: Quantification of Bexicaserin in Human Plasma Using LC-MS/MS

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Introduction

Bexicaserin (LP352) is a selective 5-HT2C receptor agonist under development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[1] [2] Reliable quantification of **Bexicaserin** in plasma is crucial for pharmacokinetic studies. This application note details a highly sensitive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of **Bexicaserin** in human plasma. The method described herein is based on the procedure published by Kallem et al. (2025).[3]

Principle

This method utilizes solid-phase extraction (SPE) to isolate **Bexicaserin** and its deuterated internal standard (¹³CD₂-**Bexicaserin**) from human plasma.[3] The extracted samples are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).

Experimental Protocols Materials and Reagents

Bexicaserin reference standard



- ¹³CD₂-Bexicaserin (Internal Standard, IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Dimethyl sulfoxide (DMSO)
- Formic acid (FA)
- Trifluoroacetic acid (TFA)
- Water (deionized, 18 MΩ·cm)
- Human plasma (K₂EDTA)
- TELOS neo PRP (10 mg) 96-well SPE plates[3]

Stock and Working Solution Preparation[3]

- Primary Stock Solutions (1 mg/mL): Prepare separate primary stock solutions of Bexicaserin and ¹³CD₂-Bexicaserin in DMSO at a concentration of 1 mg/mL.
- Calibration and Quality Control (QC) Working Solutions:
 - Prepare two independent sets of working solutions for calibration standards (CC) and quality control (QC) samples by diluting the primary stock solutions with DMSO.
 - Calibration working solutions are prepared to achieve final plasma concentrations of 0.1,
 0.2, 1, 10, 30, 60, 90, and 100 ng/mL.[3]
 - QC working solutions are prepared to achieve final plasma concentrations of 0.1 ng/mL (LLOQ QC), 0.3 ng/mL (LQC), 40 ng/mL (MQC), and 80 ng/mL (HQC).[3]
- Internal Standard Working Solution: Prepare a working solution of ¹³CD₂-**Bexicaserin** at a concentration of 5 ng/mL in a methanol-water (50:50, v/v) mixture. This solution should be freshly prepared on the day of analysis.[3]



Sample Preparation (Solid-Phase Extraction)[3]

- To 150 μL of plasma sample (blank, CC, QC, or study sample), add the internal standard.
- Load the entire sample onto a TELOS neo PRP (10 mg) 96-well SPE plate.
- Wash the SPE plate with 250 μ L of 2% ammonia followed by 250 μ L of methanol-water (10:90, v/v).[4]
- Elute the analyte and internal standard with the appropriate elution solvent.
- Evaporate the eluate to dryness and reconstitute the residue in 400 μL of 0.2% formic acid in acetonitrile-water.[4]

LC-MS/MS Analysis

- Liquid Chromatography Conditions[3]
 - LC System: A standard HPLC or UHPLC system.
 - Column: Poroshell EC-C18, 50 x 3 mm, 2.7 μm.[3]
 - Mobile Phase A: 0.2% Formic Acid + 0.01% Trifluoroacetic Acid in water.[3]
 - Mobile Phase B: 100% Acetonitrile.[3]
 - Flow Rate: 0.5 mL/min.[3]
 - Gradient Program: A 5-minute gradient program is utilized.[3]
 - Injection Volume: 3.0 μL.[4]
 - Column Temperature: 30 ± 1°C.[4]
 - Autosampler Wash: 0.2% Formic Acid in acetonitrile.[3]
 - Retention Time: Approximately 2.5 ± 0.2 min for both **Bexicaserin** and the internal standard.[3]



- Mass Spectrometry Conditions[3]
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ion Source: Turbolon spray (TISP) in positive polarity.[3]
 - Ion Spray Voltage: 5000 V (maintained during 0–3 min and 4.5–5 min), 1000 V (during 3–4.5 min).[3]
 - Interface Temperature: 650°C.[3]
 - Gas Settings: Nebulizer gas = 60 psi, Auxiliary gas = 60 psi, Curtain gas = 30 psi, CAD =
 6.[3]
 - MRM Transitions:
 - **Bexicaserin**: m/z 296.2 → 172.2[3]
 - ¹³CD₂-Bexicaserin (IS): m/z 300.2 → 176.2[3]
 - Compound Parameters: Declustering Potential (DP) = 120 V, Entrance Potential (EP) = 10 V, Collision Energy (CE) = 33 V, Collision Cell Exit Potential (CXP) = 15 V for both analyte and IS.[3]
 - Dwell Time: 100 ms.[3]

Quantitative Data Summary

The method was validated according to regulatory guidelines.[4]

Table 1: Calibration Curve and Linearity



Parameter	Value	
Matrix	Human Plasma	
Calibration Range	0.1 - 100 ng/mL[3]	
Regression Model	Linear, y = mx + c	
Weighting Factor	1/x²[3]	
Correlation Coefficient (R²)	≥ 0.992[3]	
Accuracy (% of nominal)	-3.8% to 5.0%[3]	
Precision (%RSD)	3.4% to 6.9%[3]	

Table 2: Intraday and Interday Precision and Accuracy

The intraday and interday accuracy and precision were reported to be well within the acceptable limits.[3]

Table 3: Recovery

QC Level	Mean Recovery (%)
LQC (0.3 ng/mL)	102.8[3]
MQC (40 ng/mL)	98.7[3]
HQC (80 ng/mL)	104.6[3]

Table 4: Stability

Bexicaserin was found to be stable in human plasma under various conditions.[3]

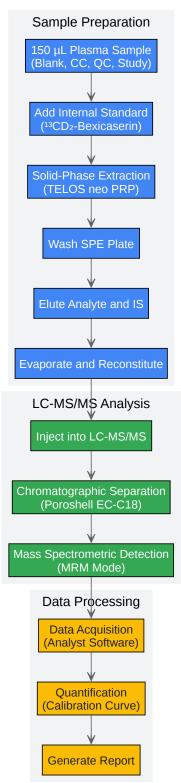


Stability Condition	Duration	Result
Bench-top (Room Temperature)	24 hours	Stable[3]
Autosampler (5°C)	54 hours	Stable[3]
Freeze-Thaw Cycles (-20°C and -80°C)	5 cycles	Stable[3]
Long-term Storage (-20°C and -80°C)	> 368 days	Stable[3]

Visualizations



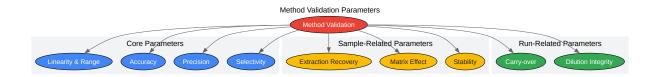
Experimental Workflow for Bexicaserin Quantification



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Caption: Experimental workflow for **Bexicaserin** quantification.





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Caption: Logical relationship of method validation parameters.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of **Bexicaserin** in human plasma. The method has been thoroughly validated for linearity, precision, accuracy, recovery, and stability, making it suitable for supporting clinical and pharmacokinetic studies of **Bexicaserin**.

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• To cite this document: BenchChem. [Application Note: Quantification of Bexicaserin in Human Plasma Using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384979#lc-ms-ms-method-for-bexicaserin-quantification-in-plasma]

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